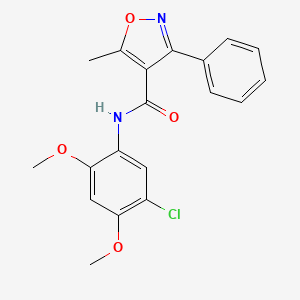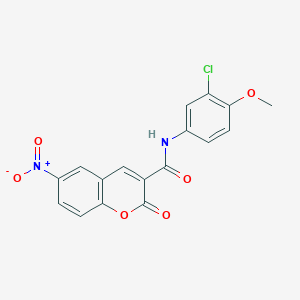![molecular formula C11H8Cl2N2O2S B3597470 methyl [4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B3597470.png)
methyl [4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]carbamate
Descripción general
Descripción
Methyl [4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]carbamate is a chemical compound known for its diverse applications, particularly in the field of agriculture as a herbicide. This compound is effective in controlling a wide range of weeds by interfering with their metabolic processes and inhibiting cell division at the growth point .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]carbamate typically involves the reaction of 2,5-dichlorophenyl isothiocyanate with methyl carbamate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Sodium methoxide; conducted in methanol or ethanol as solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or thiazoles.
Aplicaciones Científicas De Investigación
Methyl [4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex thiazole derivatives.
Biology: Studied for its effects on microbial activity and potential use in bioremediation.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mecanismo De Acción
The compound exerts its effects by inhibiting key enzymes involved in metabolic processes. Specifically, it targets enzymes responsible for cell division, leading to the disruption of growth in weeds. The molecular pathways involved include the inhibition of acetylcholinesterase and interference with the synthesis of nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-(3,4-dichlorophenyl)carbamate: Another carbamate herbicide with similar applications but different structural properties.
2,5-Dichlorophenyl isothiocyanate: A precursor in the synthesis of various thiazole derivatives.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents, leading to varied biological activities.
Uniqueness
Methyl [4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]carbamate is unique due to its specific combination of a thiazole ring and a carbamate group, which imparts distinct herbicidal properties. Its ability to inhibit cell division at the growth point makes it particularly effective in controlling a wide range of weeds .
Propiedades
IUPAC Name |
methyl N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c1-17-11(16)15-10-14-9(5-18-10)7-4-6(12)2-3-8(7)13/h2-5H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXJWZMFJXJEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24791089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-BROMO-3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B3597389.png)
![ethyl [3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]carbamate](/img/structure/B3597397.png)




![3-chloro-N-[2-(dimethylamino)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B3597435.png)

![2-(2-CHLORO-5-METHYLPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B3597444.png)
![5-(3,4-dimethylphenyl)-N-4H-1,2,4-triazol-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3597453.png)
![N-(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B3597460.png)


![5-BROMO-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3597480.png)
